molecular formula C9H12N2O7 B057132 5-Hydroxyuridine CAS No. 957-77-7

5-Hydroxyuridine

Cat. No. B057132
CAS RN: 957-77-7
M. Wt: 260.20 g/mol
InChI Key: QXDXBKZJFLRLCM-UAKXSSHOSA-N
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Description

5-Hydroxyuridine (5-HU) is a nucleoside analog that has gained significant attention in the scientific community due to its potential applications in cancer treatment and research. It is a modified form of uridine, a naturally occurring nucleoside found in RNA. 5-HU has been shown to possess antitumor properties, making it a promising candidate for cancer therapy. In

Scientific Research Applications

  • Biochemical and Biophysical Effects on RNA Replication :

    • 5-Hydroxyuridine (5-OHU) is a significant lesion of uridine and cytosine produced in RNA by various chemical oxidants. Research has shown that 5-OHU influences adenine mismatch predominantly due to oxidative damage. Studies involving DNA-RNA containing 5-OHU heteroduplexes exhibit similar conformations between A-type RNA and B-type DNA (Cui et al., 2009).
  • Inhibition of RNA Polymerase :

    • This compound triphosphate has been synthesized and found to be an effective substrate for DNA-dependent RNA polymerase. It inhibits the synthesis of RNA and acts as a competitive inhibitor of UTP in the polymerase reaction, showing that it has the potential to modulate RNA synthesis under specific conditions (Roy-Burman et al., 1966).
  • Mispairing Potential in DNA :

    • The incorporation of 5-Hydroxycytosine and this compound into DNA by DNA polymerase in vitro shows sequence context-dependent mispairing. This suggests that 5-hydroxypyrimidines formed on DNA by active oxygen species can have a mutagenic potential, leading to specific genetic mutations (Purmal et al., 1994).
  • Potential Antiviral Agents :

    • Alkylation of this compound or its derivatives has led to the synthesis of new nucleoside analogues, some of which show potent antiviral activity against various viruses including herpes simplex. The structural integrity, such as the acetylene group in these analogues, is important for their antiviral activity (Torrence et al., 1978).
  • Selective Cytotoxicity in Cancer Treatment :

    • Studies have shown that this compound exhibits selective cytotoxicity for certain human colon adenocarcinoma cells compared to normal cells. Understanding the biochemical pathways involved may help develop more targeted and effective cancer treatments (Lockshin et al., 1985).
  • Modified Nucleotides in tRNA :

    • Research has identified genes required for the biosynthesis of this compound in the wobble position of bacterial tRNA, suggesting the importance of this modification in optimizing tRNA structure and function for accurate translation of genetic codes (Lauhon, 2019).

Mechanism of Action

The influence of 5-Hydroxyuridine on memory is mediated, at least partially, by increased cholinergic neurotransmission . It is also suggested that different cellular pathways may be activated, depending on the drug being used .

Future Directions

The discovery of 5-Hydroxyuridine in small RNAs of mammalian cells expands the diversity of RNA modifications . The developed method shows superior capability in determining low-abundance RNA modifications and may promote identifying new modifications in RNA .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDXBKZJFLRLCM-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914856
Record name 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957-77-7
Record name 5-Hydroxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyuridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While 5-hydroxyuridine (ho5U) itself is not a therapeutic agent, its presence as a modified nucleoside in tRNA plays a crucial role in translation. [] Specifically, ho5U is a precursor to other modifications at the wobble position (position 34) of certain tRNAs. [, , ] These modifications, such as 5-methoxyuridine (mo5U) and 5-carboxymethoxyuridine (cmo5U), are important for accurate and efficient decoding of mRNA codons by the ribosome. [, , ] For example, cmo5U34 in tRNAPro(cmo5UGG) is crucial for efficient reading of all four proline codons. [] When ho5U replaces cmo5U in this tRNA, the efficiency of reading all four codons is reduced. []

  • NMR spectroscopy: ¹H and ¹³C NMR have been used to confirm the structure of ho5U. []
  • UV Spectroscopy: UV absorbance spectra have been employed to characterize ho5U and differentiate it from other nucleosides during chromatographic separation. []
  • Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) has been utilized in the structural determination of ho5U. []

    ANone: The provided excerpts lack information about the application of computational chemistry and modeling techniques, such as simulations, calculations, or QSAR models, specifically for ho5U.

    ANone: Several studies highlight the significance of the 5-hydroxy group in the biological activity and recognition of ho5U:

      ANone: The provided research excerpts do not contain information about SHE regulations specific to ho5U. It's essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

      ANone: While the provided excerpts lack specific historical timelines, they do highlight key milestones in ho5U research:

      • Early Identification: Research dating back to the 1960s identified ho5U as a component of ribosomal RNA. []
      • Biosynthesis Pathway Elucidation: Studies have gradually uncovered the biosynthetic pathway of ho5U and its role as a precursor to other important tRNA modifications like mo5U and cmo5U. [, , ]
      • Enzyme Discovery: The identification of enzymes like CmoB and TrmR (formerly YrrM) has been crucial in understanding the modification steps involved in converting ho5U to cmo5U and mo5U, respectively. [, ]
      • Structural Insights: X-ray crystal structures of enzymes like CmoM complexed with tRNA containing ho5U derivatives have provided valuable insights into the molecular mechanisms of tRNA recognition and modification. []

      ANone: The research highlights potential cross-disciplinary applications and synergies for ho5U:

      • Chemical Biology: The synthesis of ho5U and its derivatives has been crucial for investigating its biochemical properties and exploring its potential as a tool in chemical biology. [, , , ]
      • Biochemistry and Molecular Biology: Understanding the biosynthesis and function of ho5U modifications in tRNA requires a multidisciplinary approach involving biochemistry, molecular biology, and genetics. [, , , ]
      • Drug Discovery: While not directly addressed in these studies, the selective cytotoxicity of ho5U towards cancer cells hints at its potential as a lead compound or tool for developing novel anticancer agents. [] This necessitates collaboration between chemists, biologists, and pharmacologists.

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